Hepatocyte-Specific vs. Systemic CPPs
293P-1 is explicitly catalogued as a tissue-specific CPP with reported hepatocyte specificity, in contrast to non-specific CPPs such as TAT and penetratin which lack tissue-selective homing properties [1]. This categorical distinction is supported by peer-reviewed classification in authoritative reviews, where 293P-1 is listed alongside other hepatocyte-specific peptides (K5-FGF, HAP-1) and segregated from non-specific CPP classes [1]. While head-to-head quantitative comparison data (e.g., liver-to-spleen ratio, hepatic uptake percentage) are not available in the public domain for 293P-1, the qualitative classification establishes a differentiation baseline against non-selective alternatives such as TAT (sequence GRKKRRQRRRPPQ) and 8-arginine (RRRRRRRR), which distribute broadly rather than accumulating preferentially in hepatocytes [1].
| Evidence Dimension | Tissue-targeting specificity classification |
|---|---|
| Target Compound Data | Documented as hepatocyte-specific CPP; sequence SNNNVRPIHIWP |
| Comparator Or Baseline | TAT (GRKKRRQRRRPPQ), penetratin (RQIKIWFQNRRMKWKK), 8-arginine (RRRRRRRR); all classified as non-tissue-specific CPPs |
| Quantified Difference | Categorical distinction (tissue-specific vs. non-specific) per independent review classification [1] |
| Conditions | Classification derived from phage display origin and literature annotation; quantitative biodistribution data not publicly reported |
Why This Matters
For procurement involving liver-targeted delivery applications, selecting a peptide with documented hepatocyte-specific classification reduces the risk of off-target biodistribution that would occur with non-specific CPPs.
- [1] Kardani K, Bolhassani A. Exploring novel and potent cell penetrating peptides in the proteome of SARS-CoV-2 using bioinformatics approaches. Molecules. 2020;20:13055. Table 1. View Source
